molecular formula C16H24N2O2 B1446701 tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187933-54-5

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1446701
CAS No.: 1187933-54-5
M. Wt: 276.37 g/mol
InChI Key: KVPSSEZRIDVILP-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Activity

The amino- and sulfanyl-derivatives of benzoquinazolinones, which can be synthesized using tert-butyl derivatives similar to tert-butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate, have shown potential in cancer research. Particularly, these compounds demonstrated significant anticancer activity in biological screening against HT29 and HCT116 cell lines (Nowak et al., 2015).

2. Synthesis of Diels-Alder Endo-Adduct

Tert-butyl derivatives have been used in the synthesis of various complex molecules. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a specific Diels-Alder endo-adduct, highlighting the versatility of tert-butyl derivatives in synthetic chemistry (Moskalenko & Boev, 2014).

3. Key Intermediate in Marine Drug Synthesis

In the field of marine drug development, tert-butyl derivatives serve as key intermediates. The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a critical intermediate, used a similar process to that which could involve this compound. This plays a role in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

4. Intramolecular Charge-Transfer Dynamics Study

Tert-butyl derivatives have been instrumental in studying intramolecular charge-transfer (ICT) dynamics. The study of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline provided insights into ICT dynamics, which is crucial for understanding photochemical processes in organic molecules (Park et al., 2014).

5. Enantiospecific Photocyclization in Molecular Chirality Studies

Tert-butylacrylanilides, which are structurally related to this compound, have been used in studies of molecular chirality. They undergo enantiospecific photocyclization, leading to high enantioselectivity, which is significant in understanding chiral molecular interactions and synthesis (Ayitou & Sivaguru, 2009).

Properties

IUPAC Name

tert-butyl 6-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPSSEZRIDVILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

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